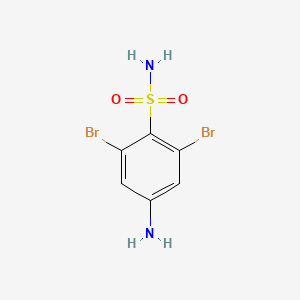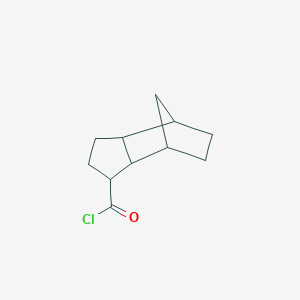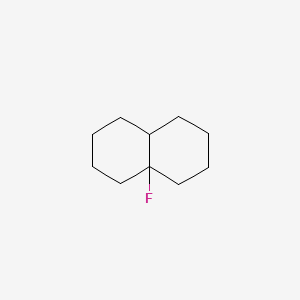
Naphthalene, 4a-fluorodecahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 4a-fluorodecahydro- is a fluorinated derivative of decahydronaphthalene It is a polycyclic hydrocarbon with the molecular formula C10H17F
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 4a-fluorodecahydro- typically involves the fluorination of decahydronaphthalene. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of Naphthalene, 4a-fluorodecahydro- may involve large-scale fluorination processes, often using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 4a-fluorodecahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated naphthoquinones.
Reduction: It can be reduced to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of naphthalene, which can have different physical and chemical properties depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 4a-fluorodecahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Naphthalene, 4a-fluorodecahydro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form strong interactions with biological molecules, potentially leading to increased efficacy in its applications. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decahydronaphthalene: The non-fluorinated parent compound, which has different chemical properties and reactivity.
Fluorinated Aromatic Compounds: Other fluorinated derivatives of aromatic hydrocarbons, which may have similar applications but different specific properties.
Uniqueness
Naphthalene, 4a-fluorodecahydro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Eigenschaften
Molekularformel |
C10H17F |
|---|---|
Molekulargewicht |
156.24 g/mol |
IUPAC-Name |
8a-fluoro-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C10H17F/c11-10-7-3-1-5-9(10)6-2-4-8-10/h9H,1-8H2 |
InChI-Schlüssel |
CZTDZHZYXOKRJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCCC2C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
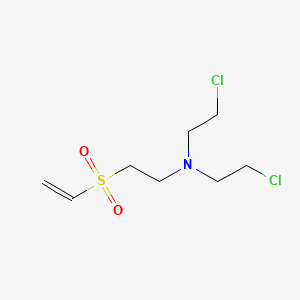
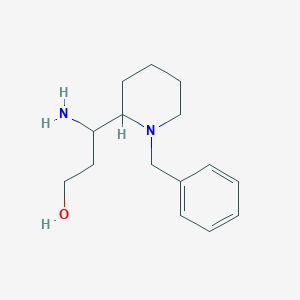
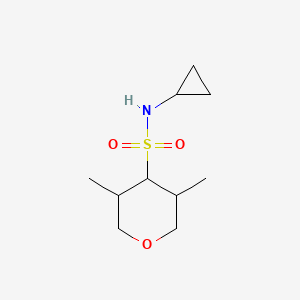
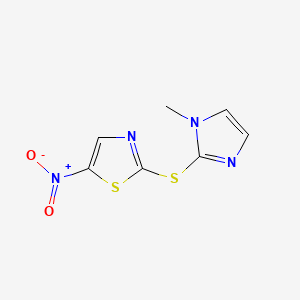
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
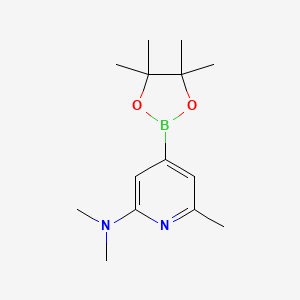
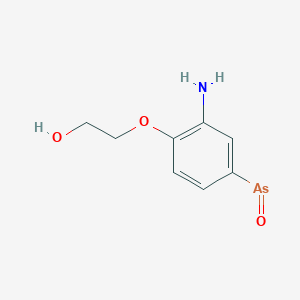
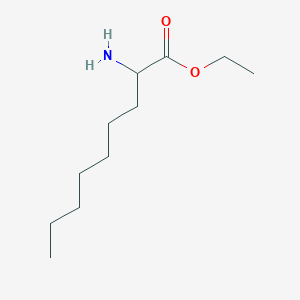
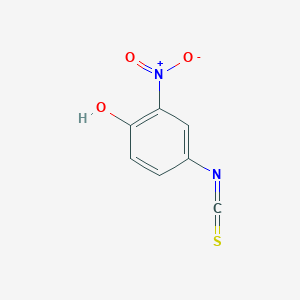
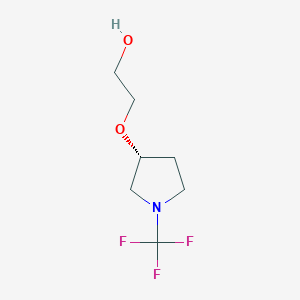
![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
